molecular formula C13H19NO2 B024975 4-Hydroxy-3,5-dipropylbenzamide CAS No. 100243-36-5

4-Hydroxy-3,5-dipropylbenzamide

Cat. No.: B024975
CAS No.: 100243-36-5
M. Wt: 221.29 g/mol
InChI Key: BJOJLTXWCSLMED-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dipropylbenzamide is a synthetic aromatic amide derivative featuring a central benzamide core substituted with hydroxy (-OH) and two propyl (-CH₂CH₂CH₃) groups at positions 3 and 3. However, its specific physicochemical and biological properties require further empirical investigation.

Properties

CAS No.

100243-36-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-hydroxy-3,5-dipropylbenzamide

InChI

InChI=1S/C13H19NO2/c1-3-5-9-7-11(13(14)16)8-10(6-4-2)12(9)15/h7-8,15H,3-6H2,1-2H3,(H2,14,16)

InChI Key

BJOJLTXWCSLMED-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1O)CCC)C(=O)N

Canonical SMILES

CCCC1=CC(=CC(=C1O)CCC)C(=O)N

Other CAS No.

100243-36-5

Synonyms

3,5-Dipropyl-4-hydroxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-hydroxy-3,5-dipropylbenzamide and related compounds from the evidence:

Compound Substituents Functional Group Key Properties/Applications References
4-Hydroxy-3,5-dipropylbenzamide 3,5-dipropyl, 4-hydroxy Amide (-CONH₂) Hypothetical: Enhanced lipophilicity; potential pharmacological activity (inference from analogs). N/A
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) 3,5-dimethoxy, 4-hydroxy Aldehyde (-CHO) Antioxidant, radioprotective; activates Akt pathway. Used in food/cosmetic research.
3,5-Diprenyl-4-hydroxybenzaldehyde 3,5-diprenyl, 4-hydroxy Aldehyde (-CHO) Lab chemical; acute oral toxicity (H302), skin/eye irritation (H315, H319). Requires PPE.
4-Hydroxybenzoic Acid 4-hydroxy Carboxylic acid (-COOH) R&D use; precursor for parabens. Lower lipophilicity compared to amides/aldehydes.
Caffeic Acid 3,4-dihydroxy Carboxylic acid (-COOH) Antioxidant, anti-inflammatory; used in supplements and beverages. Polar due to dihydroxy groups.

Functional Group Impact

  • Amide vs. Aldehyde/Carboxylic Acid : The amide group in 4-hydroxy-3,5-dipropylbenzamide may improve metabolic stability compared to aldehydes (e.g., syringaldehyde), which are prone to oxidation, or carboxylic acids (e.g., 4-hydroxybenzoic acid), which ionize at physiological pH, reducing bioavailability .

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